Norbornene epoxide
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Overview
Description
Norbornene epoxide, also known as 2,3-epoxynorbornane, is a cyclic ether with a three-membered ring structure. This compound is derived from norbornene, a bicyclic hydrocarbon. Epoxides, including this compound, are known for their strained ring systems, which make them highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norbornene epoxide can be synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by reacting acetone with oxone (potassium peroxymonosulfate) in a basic aqueous solution. Sodium bicarbonate is typically used to make the solution basic .
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes using similar oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Norbornene epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The strained ring system of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, DMDO, and oxone are commonly used for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of norbornene epoxide involves its highly strained ring system, which makes it reactive towards various chemical species. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Norbornene epoxide can be compared with other similar compounds, such as:
Cyclohexene oxide: Another cyclic epoxide with a six-membered ring. It is less strained and less reactive compared to this compound.
Oxanorbornene: A derivative of norbornene with an oxygen atom in the ring.
Uniqueness: this compound’s unique strained ring system and high reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo a wide range of chemical reactions distinguishes it from other epoxides .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6?,7? |
InChI Key |
OHNNZOOGWXZCPZ-DPTVFECHSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2O3 |
Canonical SMILES |
C1CC2CC1C3C2O3 |
Origin of Product |
United States |
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